![molecular formula C17H15N7O5S2 B2814267 N-(5-甲基异噁唑-3-基)-2-((4-氧代-1-(4-磺酰氨基苯基)-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫基)乙酰胺 CAS No. 534596-82-2](/img/structure/B2814267.png)

N-(5-甲基异噁唑-3-基)-2-((4-氧代-1-(4-磺酰氨基苯基)-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

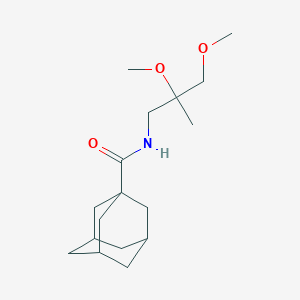

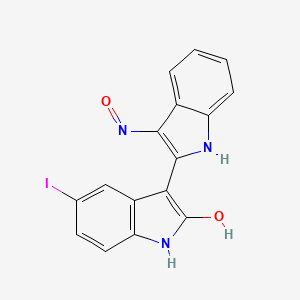

The compound “N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic molecule. It is related to the class of drugs known as sulfonamides . Sulfonamides are known for their antibacterial properties and are used to treat a variety of infections .

Synthesis Analysis

The synthesis of this compound seems to be challenging due to the presence of several impurities during its formation . A method has been developed to synthesize one of these impurities, known as impurity F, which is often seen in very minute quantities . The synthetic route involves the combination of 3-Methylisoxazol-5-amine and N-Acetyl sulfanilyl chloride to form N-[4-[(3-Methylisoxazol-5-yl)sulphamoyl]phenyl]acetamide .

科学研究应用

抗肿瘤应用

Alqasoumi 等人 (2009) 的一项研究探索了新型抗肿瘤乙酰胺、吡咯和吡咯并嘧啶衍生物,揭示了显著的抗肿瘤活性,一些化合物优于参考药物阿霉素 (Alqasoumi 等人,2009)。同样,Rahmouni 等人 (2016) 合成了一系列新型吡唑并嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性,显示出有希望的细胞毒和抑制活性 (Rahmouni 等人,2016)。

抗菌和抗炎应用

Darwish 等人 (2014) 合成了新的杂环化合物,其中包含磺酰基部分,显示出作为抗菌剂的有希望的结果 (Darwish 等人,2014)。此外,Faheem (2018) 对杂环 1,3,4-恶二唑和吡唑的新型衍生物进行计算和药理学评估,证明了潜在的毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用 (Faheem,2018)。

合成与表征

Rahmouni 等人 (2014) 关于合成新型异恶唑啉和 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的异恶唑的研究突出了这些化合物的合成多功能性和潜在应用 (Rahmouni 等人,2014)。El-Morsy 等人 (2017) 关于合成和体外抗肿瘤评估新型吡唑并[3,4-d]嘧啶衍生物的另一项研究显示出针对癌细胞系的活性不同,表明它们在癌症研究中的潜力 (El-Morsy 等人,2017)。

作用机制

Target of Action

It is structurally similar to sulfonamides , which are known to target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital metabolite for DNA synthesis in bacteria .

Mode of Action

Oprea1_280525, like other sulfonamides, is a structural analog and competitive antagonist of para-aminobenzoic acid (PABA) . It inhibits the normal bacterial utilization of PABA, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The compound affects the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folic acid, an essential component for bacterial DNA synthesis . The downstream effect is the inhibition of bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides, to which this compound is structurally similar, are known to be weak acids and form sodium salts in aqueous solutions . . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of Oprea1_280525’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential metabolite for bacterial DNA synthesis, the compound prevents bacteria from proliferating .

Action Environment

The action, efficacy, and stability of Oprea1_280525 could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O5S2/c1-9-6-13(23-29-9)20-14(25)8-30-17-21-15-12(16(26)22-17)7-19-24(15)10-2-4-11(5-3-10)31(18,27)28/h2-7H,8H2,1H3,(H2,18,27,28)(H,20,23,25)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRWENLDJQADFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2814185.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2814189.png)

![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2814191.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2814199.png)

![ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2814201.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2814202.png)

![ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2814204.png)